molecular formula C31H33N3O3 B11415229 4-[4-(hexyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-[4-(hexyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11415229
M. Wt: 495.6 g/mol
InChI Key: FLMHQEXWMIAAHW-UHFFFAOYSA-N
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Description

4-[4-(hexyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(hexyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the phenyl and hexyloxy groups: These groups are introduced through substitution reactions, often using reagents like phenylboronic acid and hexyloxybenzene.

    Hydroxylation and phenylethyl addition: The hydroxyl group and phenylethyl group are added through specific reactions, such as hydroxylation using hydrogen peroxide and phenylethyl addition via Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(hexyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and hexyloxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylboronic acid, hexyloxybenzene, and Friedel-Crafts catalysts.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl or hexyloxy derivatives.

Scientific Research Applications

4-[4-(hexyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(hexyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share some structural similarities and exhibit similar biological activities.

    Phenolic Compounds: Known for their antimicrobial and antioxidant properties, similar to the hydroxylated derivatives of the compound .

Uniqueness

4-[4-(hexyloxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C31H33N3O3

Molecular Weight

495.6 g/mol

IUPAC Name

4-(4-hexoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C31H33N3O3/c1-2-3-4-10-21-37-24-17-15-23(16-18-24)30-27-28(25-13-8-9-14-26(25)35)32-33-29(27)31(36)34(30)20-19-22-11-6-5-7-12-22/h5-9,11-18,30,35H,2-4,10,19-21H2,1H3,(H,32,33)

InChI Key

FLMHQEXWMIAAHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=CC=C4)NN=C3C5=CC=CC=C5O

Origin of Product

United States

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